
Methyl 3-(4-nitrophenyl)prop-2-ynoate
Overview
Description
Methyl 3-(4-nitrophenyl)prop-2-ynoate is an organic compound with the molecular formula C10H7NO4 and a molecular weight of 205.17 g/mol . . This compound is characterized by the presence of a nitrophenyl group attached to a propynoate moiety, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(4-nitrophenyl)prop-2-ynoate can be synthesized through the esterification of 3-(4-nitrophenyl)propiolic acid with methanol in the presence of a suitable catalyst. The reaction typically involves refluxing the acid with methanol and a catalytic amount of sulfuric acid or another strong acid to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-nitrophenyl)prop-2-ynoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Methyl 3-(4-aminophenyl)prop-2-ynoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Scientific Research Applications
Organic Synthesis
Methyl 3-(4-nitrophenyl)prop-2-ynoate serves as a versatile intermediate in organic synthesis. It is utilized in the production of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique structure allows it to participate in multiple chemical reactions such as:
- Michael Addition Reactions : This compound can act as an electrophile in Michael addition reactions, facilitating the formation of complex organic molecules.
- Cross-Coupling Reactions : It can be employed in palladium-catalyzed cross-coupling reactions to synthesize biaryl compounds, which are important in medicinal chemistry.
Medicinal Chemistry
The compound has shown promising biological activities that make it a candidate for further research in medicinal chemistry:
- Antimicrobial Activity : Studies indicate that compounds containing nitro groups exhibit antimicrobial properties. This compound has demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
- Cytotoxic Effects : In vitro assays on human cancer cell lines revealed dose-dependent cytotoxicity. The compound induced apoptosis in cancer cells at concentrations above 50 µM, indicating its potential as an anticancer agent .
Case Studies
Several studies have highlighted the applications of this compound in research:
The biological activity of this compound can be attributed to several mechanisms:
Antimicrobial Mechanism
The nitro group can undergo reduction to form reactive intermediates that disrupt cellular processes in microorganisms, leading to cell death.
Cytotoxic Mechanism
The compound's interaction with cellular components may induce cytotoxic effects by affecting DNA replication and protein synthesis pathways, making it a candidate for cancer therapeutics.
Mechanism of Action
The mechanism of action of methyl 3-(4-nitrophenyl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to promote reactive oxygen species formation makes it a potent inducer of apoptosis in cancer cells through cytochrome P450 catalyzed reactions .
Comparison with Similar Compounds
Methyl propiolate: An ester of propiolic acid with similar reactivity but lacks the nitrophenyl group.
Ethyl propiolate: Similar to methyl propiolate but with an ethyl ester group.
3-(4-Nitrophenyl)propiolic acid: The acid form of methyl 3-(4-nitrophenyl)prop-2-ynoate.
Uniqueness: this compound is unique due to the presence of both the nitrophenyl and propynoate groups, which confer distinct reactivity and biological activity. The nitrophenyl group allows for various substitution reactions, while the propynoate moiety enables participation in alkyne-related reactions .
Biological Activity
Methyl 3-(4-nitrophenyl)prop-2-ynoate is an organic compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry, particularly in cancer therapy and enzyme inhibition. This article delves into the biological activities of this compound, exploring its mechanisms of action, cellular effects, and relevant case studies.
Chemical Structure and Properties
This compound features a prop-2-ynoate backbone with a methyl ester and a para-nitrophenyl group. The presence of the nitro group significantly influences its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 205.19 g/mol |
CAS Number | 7515-15-3 |
Solubility | Soluble in organic solvents |
The primary mechanism of action for this compound involves its interaction with cytochrome P450 enzymes. This interaction leads to the generation of reactive oxygen species (ROS), which are critical in inducing apoptosis in cancer cells. The nitro group can undergo reduction, forming reactive intermediates that contribute to oxidative stress within cells.
Key Mechanisms:
- ROS Generation : Induces oxidative stress, leading to cellular damage.
- Apoptosis Induction : Activates intrinsic apoptotic pathways by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.
- Enzyme Inhibition : Interacts with specific enzymes, inhibiting their normal function and contributing to cytotoxic effects.
Cellular Effects
This compound has been shown to have significant effects on various cell types, particularly cancer cells. In laboratory studies, it has demonstrated the ability to induce cell death through apoptosis by promoting ROS formation.
Notable Findings:
- Cancer Cell Lines : Studies indicate that treatment with this compound leads to increased apoptosis rates in several cancer cell lines, including breast and prostate cancer cells.
- Gene Expression Modulation : The compound influences gene expression related to apoptosis and stress response pathways.
Case Studies
-
Study on Apoptosis Induction :
- Researchers investigated the effects of this compound on human breast cancer cells (MCF-7). The study found that exposure led to a significant increase in ROS levels and subsequent apoptosis, highlighting its potential as an anticancer agent.
-
Enzyme Interaction Studies :
- A separate study focused on the interaction between this compound and cytochrome P450 enzymes. It was observed that the compound acts as an inhibitor, altering metabolic pathways in treated cells and suggesting potential applications in drug metabolism studies.
Stability and Temporal Effects
The stability of this compound under laboratory conditions is crucial for its efficacy. Research indicates that while the compound remains stable over short periods, prolonged exposure can lead to degradation, affecting its biological activity.
Q & A
Basic Questions
Q. What are the established synthetic methodologies for Methyl 3-(4-nitrophenyl)prop-2-ynoate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via Sonogashira coupling between methyl propiolate and 4-nitroiodobenzene. Key parameters include:
- Catalyst : Pd(PPh₃)₂Cl₂/CuI under inert atmosphere .
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C.
- Purification : Column chromatography using ethyl acetate/hexane gradients.
- Yield Optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios of aryl halide to alkyne (1:1.2).
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- Methodological Answer :
- NMR/IR : ¹H/¹³C NMR confirms the alkyne (δ ~90–100 ppm for sp-hybridized carbon) and nitro group (stretching at ~1520 cm⁻¹ in IR) .
- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement and ORTEP-3 for visualization. Hydrogen-bonding patterns are analyzed via graph-set notation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential nitro group toxicity.
- Storage : In amber vials at –20°C, away from reducing agents .
Advanced Research Questions
Q. How can contradictions between experimental data (e.g., NMR shifts) and computational predictions be resolved?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model NMR chemical shifts (B3LYP/6-311+G(d,p)) and compare with experimental data .
- Crystallographic Validation : Re-refine X-ray data with SHELXL to confirm bond lengths/angles, resolving discrepancies in stereoelectronic effects .
Q. What mechanistic insights explain the compound’s reactivity in [2+2] or [3+2] cycloadditions?
- Methodological Answer :
- Kinetic Studies : Monitor reactions via UV-Vis spectroscopy to identify intermediates.
- Computational Modeling : Apply DFT to map transition states (e.g., alkyne activation energy barriers) .
- Regioselectivity : The electron-withdrawing nitro group directs nucleophilic attacks to the β-position of the propynoate .
Q. How can hydrogen-bonding networks in the crystal lattice influence its physicochemical properties?
- Methodological Answer :
- Graph-Set Analysis : Use Mercury or PLATON to classify hydrogen bonds (e.g., R₂²(8) motifs) and correlate with melting point/solubility .
- Thermal Analysis : DSC/TGA reveals stability trends linked to intermolecular interactions .
Q. What strategies address low yields in large-scale syntheses of this compound?
- Methodological Answer :
- Catalyst Loading : Optimize Pd/Cu ratios (e.g., 5 mol% Pd, 10 mol% CuI) to minimize side reactions.
- Flow Chemistry : Continuous-flow reactors enhance mixing and heat transfer for reproducible scaling .
Properties
IUPAC Name |
methyl 3-(4-nitrophenyl)prop-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-3,5-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRRUKAHRUCWGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290799 | |
Record name | methyl 3-(4-nitrophenyl)prop-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7515-15-3 | |
Record name | Propiolic acid, methyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71090 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 3-(4-nitrophenyl)prop-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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